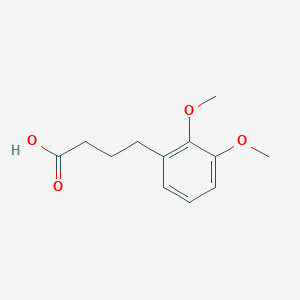

4-(2,3-Dimethoxyphenyl)butanoic acid

Descripción general

Descripción

4-(2,3-Dimethoxyphenyl)butanoic acid is a chemical compound that belongs to the family of aromatic butanoic acids. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of 4-(2,3-Dimethoxyphenyl)butanoic acid. For instance, 4-(2-Naphthyl)butanoic acid is structurally related and has been studied for its crystalline structure and hydrogen bonding patterns .

Synthesis Analysis

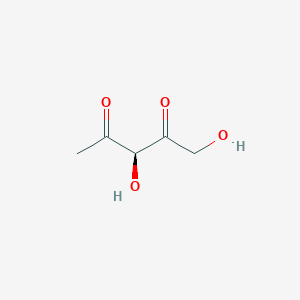

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions. For example, 4,4-Dimethoxy-2-butanone, a potential precursor for dimethoxyphenyl derivatives, can be synthesized through a three-step process involving a Claisen reaction and subsequent acetylizing reaction . Although the synthesis of 4-(2,3-Dimethoxyphenyl)butanoic acid is not explicitly described, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2,3-Dimethoxyphenyl)butanoic acid has been studied using various spectroscopic techniques. For instance, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies . These techniques could be used to analyze the molecular structure of 4-(2,3-Dimethoxyphenyl)butanoic acid as well.

Chemical Reactions Analysis

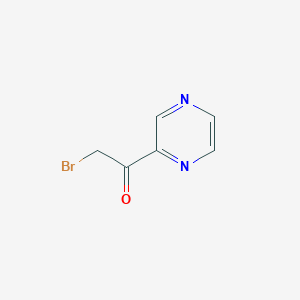

The reactivity of butanoic acid derivatives can lead to the formation of various heterocyclic compounds with potential biological activity. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin yielded a corresponding butanoic acid derivative, which upon further reactions produced pyridazinone derivatives and other heterocyclic compounds . This suggests that 4-(2,3-Dimethoxyphenyl)butanoic acid could also undergo similar reactions to yield biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of butanoic acid derivatives can be inferred from studies on similar compounds. For instance, the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were computed and analyzed, providing insights into the stability and charge transfer within the molecule . These properties are crucial for understanding the behavior of 4-(2,3-Dimethoxyphenyl)butanoic acid in various environments and its potential applications.

Aplicaciones Científicas De Investigación

Antioxidant Properties

4-(2,3-Dimethoxyphenyl)butanoic acid demonstrates potential in antioxidant applications. A study focused on developing preparative methods for synthesizing various related compounds, including butanoic acid derivatives, and evaluated their antioxidant activity in vitro, highlighting their significance in this field (Dovbnya et al., 2022).

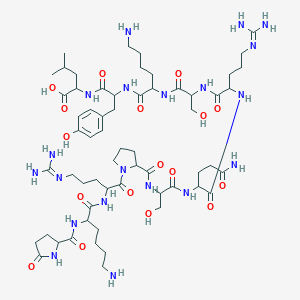

Synthetic Intermediate for Solid-Phase Synthesis

This compound serves as a key synthetic intermediate in the preparation of the BAL family of acid-labile linkers and resins, which are used for solid-phase synthesis of peptides and non-peptides. A scalable procedure for its preparation and incorporation into linkers and resins has been established, emphasizing its utility in synthetic chemistry (Jin et al., 2001).

Optical Gating of Synthetic Ion Channels

In the field of nanotechnology, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a related compound, has been used to demonstrate optical gating in nanofluidic devices. This involves the modification of synthetic ion channels to enable UV-light-triggered transport of ionic species, illustrating potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Molecular Docking and Vibrational Studies

Extensive molecular docking and vibrational studies have been conducted on derivatives of butanoic acid, including 4-[(3, 4-dichlorophenyl) amino] 2-methylidene 4-oxo butanoic acid. These studies help understand the compound's electronic, structural, and optical properties, indicating its potential in materials science and pharmacological research (Vanasundari et al., 2017).

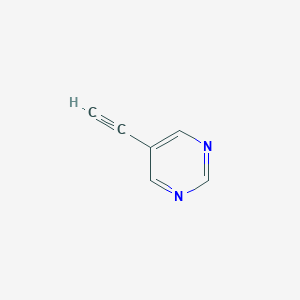

Synthesis of Heterocyclic Compounds

4-(2,3-Dimethoxyphenyl)butanoic acid is also instrumental in the synthesis of various heterocyclic compounds, which have been evaluated for their potential biological activities, including antimicrobial and antifungal properties. This underscores the compound's importance in medicinal chemistry (Sayed et al., 2003).

Safety And Hazards

4-(2,3-Dimethoxyphenyl)butanoic acid is classified as an eye irritant (Category 2A), according to the GHS Classification . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . In case of contact, rinse thoroughly with plenty of water and consult a physician .

Propiedades

IUPAC Name |

4-(2,3-dimethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-15-10-7-3-5-9(12(10)16-2)6-4-8-11(13)14/h3,5,7H,4,6,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSUGDIFUQSGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305765 | |

| Record name | 4-(2,3-Dimethoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dimethoxyphenyl)butanoic acid | |

CAS RN |

64400-76-6 | |

| Record name | NSC171629 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,3-Dimethoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/structure/B139173.png)

![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)